Cas no 838-07-3 (5-Methyl-2'-deoxycytidine)

5-Methyl-2'-deoxycytidine structure
5-Methyl-2'-deoxycytidine structure
Nombre del producto:5-Methyl-2'-deoxycytidine
Número CAS:838-07-3
MF:C10H15N3O4
Megavatios:241.243802309036
MDL:MFCD00006549
CID:40049
PubChem ID:440055

5-Methyl-2'-deoxycytidine Propiedades químicas y físicas

Nombre e identificación

    • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
    • 2-deoxy-5-methylcytidine
    • 2'-Deoxy-5-methylcytidine
    • 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
    • 5-Methyl-2’-deoxy Cy
    • 5-Methyl-2’-deoxy Cytidine
    • 5-Methyl-2'-deoxycytidine
    • 5-Methyl-2'-deoxycytidine 5'-Triphosphate Sodium Salt Solution
    • 1-(2-Deoxy-β-D-ribofuranosyl)-5-methylcytosine
    • 5-mdC
    • 5-Methyldeoxycytidine
    • CYTIDINE, 2'-DEOXY-5-METHYL-
    • B200GV71QM
    • 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidin-2-one
    • 2′-Deoxy-5-methylcytidine (ACI)
    • 2′-Deoxy-5′-methylcytidine
    • 5-Methyl-2′-deoxycytidine
    • MDL: MFCD00006549
    • Renchi: 1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1
    • Clave inchi: LUCHPKXVUGJYGU-XLPZGREQSA-N
    • Sonrisas: O=C1N=C(N)C(C)=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
    • Brn: 0024189

Atributos calculados

  • Calidad precisa: 241.10600
  • Masa isotópica única: 241.106
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 2
  • Complejidad: 393
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 3
  • Xlogp3: -1.4
  • Superficie del Polo topológico: 108

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • Denso: 1.64
  • Punto de fusión: 193°C(lit.)
  • Punto de ebullición: 492.8℃ at 760 mmHg
  • Punto de inflamación: 251.9 °C
  • índice de refracción: 44 ° (C=1.4, H2O)
  • Coeficiente de distribución del agua: Soluble in water.
  • PSA: 110.60000
  • Logp: -0.64420
  • Disolución: Not determined

5-Methyl-2'-deoxycytidine Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P280;P305+P351+P338
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26; S36
  • Rtecs:HA3860000
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:2-8 °C
  • Términos de riesgo:R36/37/38

5-Methyl-2'-deoxycytidine Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Methyl-2'-deoxycytidine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM255234-25g
5-Methyl-2'-deoxycytidine
838-07-3 98%
25g
$*** 2023-05-29
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007229-100mg
5-Methyl-2'-deoxycytidine
838-07-3 99%
100mg
¥104 2024-05-21
eNovation Chemicals LLC
D163701-100mg
5-METHYL-2'-DEOXYCYTIDINE
838-07-3 97%
100mg
$200 2023-09-02
abcr
AB355618-1 g
5-Methyl-2'-deoxycytidine, 99%; .
838-07-3 99%
1g
€94.30 2023-06-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7457-50mg
5-Methyl-2'-deoxycytidine
838-07-3 99.69%
50mg
¥ 150 2023-09-07
MedChemExpress
HY-W012078-10mM*1 mL in DMSO
5-Methyl-2'-deoxycytidine
838-07-3 99.24%
10mM*1 mL in DMSO
¥165 2024-05-25
Ambeed
A223184-1g
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
838-07-3 98%
1g
$27.0 2024-07-24
SHENG KE LU SI SHENG WU JI SHU
sc-278256C-25 g
5-Methyl-2′-deoxycytidine,
838-07-3 ≥98%
25g
¥10,793.00 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D808366-1g
2'-Deoxy-5-methylcytidine
838-07-3 ≥99%(HPLC)
1g
¥285.00 2022-01-13
TRC
M295900-500mg
5-Methyl-2’-deoxy Cytidine
838-07-3
500mg
$ 75.00 2023-09-07

5-Methyl-2'-deoxycytidine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Phosphorus(1+), [3-(hydroxy-κO)-3H-1,2,3-triazolo[4,5-b]pyridinato]tri-1-pyrroli… Solvents: Dimethylformamide ;  1 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Referencia
An efficient PyAOP-based C4-amination method for direct access of oxidized 5-methyl-2'-deoxycytidine derivatives
Zheng, Xiu-An; et al, Tetrahedron, 2018, 74(49), 7095-7101

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referencia
Novel synthetic route to 1-substituted cytosines
Ciszewski, Krzysztof; et al, Synthesis, 1995, (7), 777-9

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referencia
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Development of new amination reaction at 4-position of pyrimidine nucleosides
Tsuchiya, Katsutoshi; et al, Nucleic Acids Research Supplement, 2002, 2, 135-136

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referencia
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referencia
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referencia
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Alkaline phosphatase ,  Phosphodiesterase Solvents: Water
Referencia
Design of highly efficient and selective transfer reaction of nitrosyl group to dC and dmC resulting in specific deamination
Ali, Monsur; et al, Nucleosides, 2005, 24(5-7), 721-724

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Tosyl chloride ,  1-Methylpyrrolidine ,  Triethylamine
1.2 Reagents: Ammonia Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Development of new amination reaction at 4-position of pyrimidine nucleosides
Tsuchiya, Katsutoshi; et al, Nucleic Acids Research Supplement, 2002, 2, 135-136

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referencia
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referencia
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referencia
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referencia
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referencia
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Ammonia ,  Dimethyldioxirane Solvents: Acetone ,  Dichloromethane
1.2 Reagents: Ammonia Solvents: Methanol
Referencia
A new and efficient synthesis of cytidine and adenosine derivatives by dimethyldioxirane oxidation of thiopyrimidine and thiopurine nucleosides
Saladino, Raffaele; et al, Journal of the Chemical Society, 1994, (21), 3053-4

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referencia
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ,  Sodium azide Solvents: Acetonitrile
2.1 Reagents: Phosphorus oxychloride ,  Sodium azide Solvents: Acetonitrile
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referencia
Novel synthetic route to 1-substituted cytosines
Ciszewski, Krzysztof; et al, Synthesis, 1995, (7), 777-9

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Acetic acid
1.2 Reagents: Phosphorus sulfide (P2S5) Solvents: Pyridine
2.1 Reagents: Ammonia ,  Dimethyldioxirane Solvents: Acetone ,  Dichloromethane
2.2 Reagents: Ammonia Solvents: Methanol
Referencia
A new and efficient synthesis of cytidine and adenosine derivatives by dimethyldioxirane oxidation of thiopyrimidine and thiopurine nucleosides
Saladino, Raffaele; et al, Journal of the Chemical Society, 1994, (21), 3053-4

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ,  Sodium azide Solvents: Acetonitrile
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referencia
Novel synthetic route to 1-substituted cytosines
Ciszewski, Krzysztof; et al, Synthesis, 1995, (7), 777-9

5-Methyl-2'-deoxycytidine Raw materials

5-Methyl-2'-deoxycytidine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:838-07-3)5-Methyl-2'-deoxycytidine
A840657
Pureza:99%
Cantidad:25g
Precio ($):262.0